2-[[2-[[2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-[[2-[[2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide is a useful research compound. Its molecular formula is C31H34N4O5 and its molecular weight is 542.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-[[2-[[2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide is a complex synthetic molecule with potential therapeutic applications. Its biological activity has been explored in various studies, particularly regarding its anticonvulsant properties and interactions with biological systems. This article reviews the available literature on the biological activity of this compound, highlighting key findings, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a dioxopyrrolidin moiety, which is significant for its biological activity. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.
Anticonvulsant Properties
Recent studies have identified related compounds containing the dioxopyrrolidin structure as having significant anticonvulsant effects. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated broad-spectrum anticonvulsant activity across several animal models. Key findings include:
- Maximal Electroshock (MES) Test : AS-1 showed potent protection against seizures induced by maximal electroshock.
- Pentylenetetrazole (PTZ) Test : It exhibited strong efficacy in both the acute and kindling models of epilepsy.
- Drug Interaction Studies : A combination of AS-1 with valproic acid resulted in a supra-additive interaction, indicating potential for combination therapy in drug-resistant epilepsy .
The mechanisms through which these compounds exert their effects are multifaceted:
- Modulation of Neurotransmitter Systems : The compound may influence GABAergic and glutamatergic neurotransmission, which are critical in seizure control.
- Ion Channel Interaction : Similar compounds have been shown to interact with voltage-gated ion channels, modulating neuronal excitability.
- ADME-Tox Profile : In vitro studies indicated favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, suggesting good bioavailability and safety profiles .
Study 1: Efficacy in Animal Models
A study evaluated the efficacy of AS-1 in various seizure models. The results indicated that at doses ranging from 15 mg/kg to 60 mg/kg, AS-1 provided significant protection against seizures induced by PTZ and delayed kindling progression. The study also highlighted its safety profile, as determined by rotarod tests assessing motor coordination .
Study 2: Electrophysiological Assessments
In zebrafish models, AS-1 significantly reduced the frequency of epileptiform-like events observed in electroencephalographic assays. This suggests that the compound may have translational potential for treating epilepsy in humans .
Data Table: Summary of Biological Activity Findings
Study | Model | Dose (mg/kg) | Efficacy | Notes |
---|---|---|---|---|
Study 1 | MES Test | 15 - 60 | Significant seizure protection | Favorable safety profile |
Study 1 | PTZ Kindling Model | 15 - 60 | Delayed kindling progression | Motor coordination assessed |
Study 2 | Zebrafish Model | N/A | Reduced epileptiform events | Electrophysiological assessment |
Eigenschaften
CAS-Nummer |
117756-24-8 |
---|---|
Molekularformel |
C31H34N4O5 |
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
2-[[2-[[2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide |
InChI |
InChI=1S/C31H34N4O5/c1-20(2)16-25(30(39)33-24-13-12-22-10-6-7-11-23(22)18-24)34-27(36)19-32-31(40)26(17-21-8-4-3-5-9-21)35-28(37)14-15-29(35)38/h3-13,18,20,25-26H,14-17,19H2,1-2H3,(H,32,40)(H,33,39)(H,34,36) |
InChI-Schlüssel |
SGVJLMFFXDTAFJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)C(CC3=CC=CC=C3)N4C(=O)CCC4=O |
Kanonische SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)C(CC3=CC=CC=C3)N4C(=O)CCC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.